molecular formula C8H8N2 B8753629 2-Ethynyl-6-methylpyridin-3-amine CAS No. 757950-12-2

2-Ethynyl-6-methylpyridin-3-amine

Cat. No. B8753629
M. Wt: 132.16 g/mol
InChI Key: GPTCTFGMDQCTLB-UHFFFAOYSA-N
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Patent
US07205411B2

Procedure details

(6-methyl-2-trimethylsilanylethynyl-pyridin-3-yl)amine (330 mg, 1.61 mmol) was dissolved in MeOH (3 ml) and cooled to 0° C., to the resulting solution was added 1 M solution of NaOH (1.6 ml). The ice bath was removed and the reaction mixture was stirred at room temperature for 4 h. 90 μl of acetic acid was added. The reaction mixture was partially concentrated and the residue was extracted with ethyl acetate. The organic layers were washed with water, brine, dried over Na2SO4, filtered and concentrated to yield 160 mg (1.21 mmole, 75%) of (2-ethynyl-6-methyl-pyridin-3-yl)amine as a brown solid which was used in the next step without further purification.
Name
(6-methyl-2-trimethylsilanylethynyl-pyridin-3-yl)amine
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]#[C:9][Si](C)(C)C)[C:5]([NH2:14])=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[C:8]([C:6]1[C:5]([NH2:14])=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1)#[CH:9] |f:1.2|

Inputs

Step One
Name
(6-methyl-2-trimethylsilanylethynyl-pyridin-3-yl)amine
Quantity
330 mg
Type
reactant
Smiles
CC1=CC=C(C(=N1)C#C[Si](C)(C)C)N
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
90 μl of acetic acid was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was partially concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#C)C1=NC(=CC=C1N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.21 mmol
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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